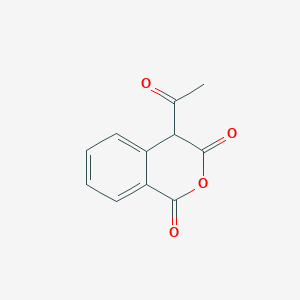

4-Acetyl-1H-2-benzopyran-1,3(4H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

2848-28-4 |

|---|---|

Molecular Formula |

C11H8O4 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-acetyl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C11H8O4/c1-6(12)9-7-4-2-3-5-8(7)10(13)15-11(9)14/h2-5,9H,1H3 |

InChI Key |

MECJTMNEUMDNBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C2=CC=CC=C2C(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Involving 4 Acetyl 1h 2 Benzopyran 1,3 4h Dione

Synthesis of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione Itself

The creation of this compound hinges on the preliminary preparation of its core heterocyclic structure, homophthalic anhydride (B1165640), which is then subjected to an acylation reaction.

Precursor Chemistry: Homophthalic Acid and Homophthalic Anhydride Preparation

The journey towards the target compound begins with the synthesis of homophthalic acid, a dicarboxylic acid that serves as the foundational building block. This is subsequently converted to its more reactive anhydride form.

A common and effective method for the preparation of homophthalic acid is the oxidation of indene (B144670). orgsyn.org This process typically involves the use of a strong oxidizing agent. One established procedure utilizes potassium dichromate in the presence of sulfuric acid. orgsyn.org

The reaction is carefully controlled to maintain a specific temperature range, as higher temperatures can lead to a decrease in the yield of the desired product. orgsyn.org Following the oxidation, the homophthalic acid is isolated from the reaction mixture. Due to its appreciable solubility in water, cooling the solution is crucial to maximize the recovery of the solid product. orgsyn.org The crude product can then be purified, for instance, by recrystallization. An alternative method for drying the purified homophthalic acid is azeotropic distillation with benzene (B151609), which is quicker than air drying and avoids the discoloration that can occur with oven drying at elevated temperatures. orgsyn.org

Other synthetic routes to homophthalic acid have also been reported, including the oxidation of β-indanone with alkaline permanganate (B83412) solution and the hydrolysis of o-cyanobenzylcyanide. orgsyn.org However, oxidation of indene with chromic acid is noted to produce a purer product compared to oxidation with alkaline permanganate, which can also yield phthalic acid as a byproduct. orgsyn.org

Table 1: Reaction Parameters for the Oxidation of Indene to Homophthalic Acid

| Parameter | Value/Condition |

| Starting Material | Indene (technical grade, ~90%) |

| Oxidizing Agent | Potassium dichromate |

| Acid | Concentrated sulfuric acid |

| Reaction Temperature | 65 ± 2°C |

| Purification Method | Recrystallization |

| Drying Method | Azeotropic distillation with benzene or vacuum desiccation |

| Reported Yield | 66–77% |

Data compiled from Organic Syntheses procedures. orgsyn.org

The subsequent step involves the conversion of homophthalic acid to homophthalic anhydride. This is a dehydration reaction that forms a cyclic anhydride. A straightforward and widely used method is to reflux the dry homophthalic acid with a dehydrating agent, such as acetic anhydride. orgsyn.orgnih.gov Refluxing with acetyl chloride is another documented method for this transformation. orgsyn.org

In a typical procedure using acetic anhydride, the mixture is heated under reflux for a couple of hours. orgsyn.org Upon cooling, the homophthalic anhydride crystallizes out of the solution and can be collected by filtration. The resulting white crystalline solid is then washed and dried. orgsyn.org This intramolecular cyclization is an efficient process, with reported yields in the range of 85-88%. orgsyn.org

Table 2: Conditions for the Dehydration of Homophthalic Acid

| Parameter | Value/Condition |

| Starting Material | Dry homophthalic acid |

| Dehydrating Agent | Acetic anhydride or Acetyl chloride |

| Reaction Condition | Reflux |

| Product | Homophthalic anhydride |

| Reported Yield (with Acetic Anhydride) | 85–88% |

Data compiled from Organic Syntheses procedures. orgsyn.org

Acylation Reactions for the Formation of this compound

The final stage in the synthesis of the title compound is the introduction of an acetyl group onto the homophthalic anhydride ring. This is achieved through an acylation reaction.

The C-acylation of homophthalic anhydride at the 4-position is typically accomplished using acetyl chloride as the acylating agent. This reaction falls under the category of electrophilic substitution on the active methylene (B1212753) group of the homophthalic anhydride. In a general procedure for the acylation of a similar active methylene compound, Meldrum's acid, the substrate is dissolved in a suitable solvent like methylene chloride along with a base, and the acetyl chloride is added slowly at a reduced temperature. orgsyn.org

While a specific, detailed protocol for the direct acylation of homophthalic anhydride with acetyl chloride to form this compound is not extensively detailed in the provided search results, the principles of such a reaction are well-established. The reaction would involve the nucleophilic attack of the enolate of homophthalic anhydride, formed in the presence of a base, on the electrophilic carbonyl carbon of acetyl chloride.

Pyridine (B92270) plays a crucial dual role in the acylation reaction. It acts as both a base and a nucleophilic catalyst. orgsyn.orgreddit.com As a base, pyridine can deprotonate the active methylene group at the 4-position of the homophthalic anhydride, generating the more nucleophilic enolate anion. This enolate then readily reacts with the acetyl chloride.

Furthermore, pyridine can act as a nucleophilic catalyst by reacting with the acetyl chloride to form a highly reactive N-acylpyridinium intermediate. reddit.comreddit.comreddit.com This intermediate is a more potent electrophile than acetyl chloride itself, thus accelerating the rate of the acylation reaction. reddit.com The N-acylpyridinium ion is then attacked by the nucleophile (the enolate of homophthalic anhydride), transferring the acetyl group and regenerating the pyridine catalyst. This catalytic cycle enhances the efficiency of the acylation process. The use of pyridine or other similar bases is a common strategy to promote acylation reactions involving acid anhydrides and acid chlorides. researchgate.net

Reaction Conditions and Optimization (e.g., Temperature, Solvents, Reaction Time)

The synthesis of a substituted benzopyran-dione framework like this compound would likely stem from a suitably substituted precursor, such as a derivative of 2-carboxyphenylacetic acid. A plausible synthetic approach involves the cyclization of a dicarboxylic acid intermediate, specifically 2-(1-carboxy-2-oxopropyl)benzoic acid. The formation of the anhydride ring would necessitate a dehydration reaction.

Reaction Conditions: The cyclization to form the anhydride is typically achieved by heating the dicarboxylic acid, often with a dehydrating agent.

Temperature: Reaction temperatures would likely be moderate to high, potentially in the range of 100-180 °C, to facilitate the intramolecular condensation while minimizing decomposition. The optimal temperature would need to be determined empirically to balance reaction rate and yield.

Solvents: While the reaction can sometimes be performed neat (without solvent) by melting the dicarboxylic acid, high-boiling point, inert solvents could be employed. Examples include toluene, xylene, or diglyme. The choice of solvent would depend on the solubility of the starting material and the required reaction temperature.

Reaction Time: The duration of the reaction could vary from a few hours to overnight (12-24 hours), contingent on the reactivity of the substrate and the temperature employed. Progress would typically be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Optimization: Optimization would involve a systematic variation of these parameters. For instance, using a chemical dehydrating agent like acetic anhydride or thionyl chloride at a lower temperature could be an alternative to high-temperature thermal dehydration. The use of a mild base could potentially facilitate the initial formation of a carboxylate, which might then react more readily with an activated second carboxyl group.

| Parameter | Range/Options | Purpose |

| Temperature | 100 - 180 °C | To promote intramolecular dehydration. |

| Solvent | Toluene, Xylene, Acetic Anhydride | To dissolve reactants and control temperature. |

| Reagent | Acetic Anhydride, Thionyl Chloride | To act as a chemical dehydrating agent. |

| Time | 2 - 24 hours | To allow the reaction to proceed to completion. |

Alternative Synthetic Pathways and Catalyst Systems

Alternative routes to this compound could be envisioned, potentially offering milder conditions or improved yields.

From Homophthalic Anhydride: One hypothetical pathway could involve the direct acylation of homophthalic anhydride at the C-4 position. This would require a strong base to generate a nucleophilic enolate from the anhydride, which could then react with an acetylating agent like acetyl chloride or acetic anhydride. This approach might be complicated by side reactions, such as O-acylation or self-condensation of the anhydride.

Catalyst Systems: For the cyclization of the precursor dicarboxylic acid, acid catalysts such as sulfuric acid or p-toluenesulfonic acid could be employed to protonate a carbonyl oxygen, making the carboxyl carbon more electrophilic and facilitating the intramolecular attack by the other carboxyl group. Conversely, base catalysis could also be explored. Organometallic catalysts have been utilized in the synthesis of related heterocyclic systems, but their application for this specific transformation is not documented.

| Synthetic Pathway | Description | Potential Catalyst |

| Dicarboxylic Acid Cyclization | Intramolecular dehydration of 2-(1-carboxy-2-oxopropyl)benzoic acid. | Acetic Anhydride, H₂SO₄ |

| Homophthalic Anhydride Acylation | Direct C-4 acetylation of homophthalic anhydride. | Strong base (e.g., LDA) followed by acetyl chloride. |

Chemical Transformations and Reactivity of this compound as a Precursor or Intermediate

The primary reactivity of interest for this compound lies in its function as an electrophilic building block for the synthesis of more complex heterocyclic structures, most notably isoquinolones. The presence of the anhydride and the acetyl group provides multiple reactive sites.

Derivatization to Isoquinolones

The reaction of homophthalic anhydrides with ammonia (B1221849) or primary amines is a well-established method for the synthesis of isoquinoline-1,3(2H,4H)-diones (also known as homophthalimides). rsc.org This transformation serves as a strong basis for predicting the reactivity of the title compound.

The reaction would proceed via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring.

Reaction with Ammonia: Treatment of this compound with ammonia would be expected to yield 4-acetyl-1H-isoquinoline-1,3(2H,4H)-dione. The reaction typically involves an initial aminolysis of the anhydride to form an intermediate amido-acid, which then undergoes cyclization via dehydration to form the imide ring of the isoquinolone. google.com This cyclization often occurs upon heating.

Reaction with Primary Amines: Similarly, reacting the anhydride with a primary amine (R-NH₂) would lead to the formation of an N-substituted isoquinolone, specifically 2-alkyl/aryl-4-acetyl-1H-isoquinoline-1,3(2H,4H)-dione. The reaction mechanism is analogous to that with ammonia. google.com The choice of amine allows for the introduction of various substituents on the nitrogen atom of the resulting heterocycle.

These reactions are generally carried out in a suitable solvent, such as acetic acid, ethanol, or a high-boiling aprotic solvent like DMF or DMSO, often with heating to drive the final cyclization step.

| Reagent | Product |

| Ammonia (NH₃) | 4-acetyl-1H-isoquinoline-1,3(2H,4H)-dione |

| Primary Amine (R-NH₂) | 2-R-4-acetyl-1H-isoquinoline-1,3(2H,4H)-dione |

The electronic nature of substituents on the primary amine would influence the rate and success of the reaction.

Electron-donating groups on the amine (e.g., alkyl groups) increase its nucleophilicity, potentially leading to faster reaction rates at lower temperatures.

Electron-withdrawing groups on the amine (e.g., nitro-substituted aryl groups) decrease its nucleophilicity, which might necessitate more forcing conditions (higher temperatures, longer reaction times) to achieve the transformation.

Furthermore, steric hindrance from bulky substituents on the amine could also slow down the reaction or, in extreme cases, prevent it from occurring.

The formation of the isoquinolone ring from this compound and a primary amine is proposed to occur through a two-step sequence:

Ring Opening (Aminolysis): The primary amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the cleavage of the C-O bond in the anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses to form an o-substituted benzoylacetamide derivative, which is an amido-acid.

Ring Closing (Dehydration/Cyclization): The newly formed amide and the carboxylic acid functionalities are positioned to undergo an intramolecular condensation. Upon heating, the carboxylic acid is activated, and the amide nitrogen acts as an intramolecular nucleophile, attacking the carboxylic acid carbon. This is followed by the elimination of a water molecule to form the stable five-membered imide ring characteristic of the isoquinoline-1,3(2H,4H)-dione system.

This mechanism is consistent with the general reactions observed between acid anhydrides and amines. google.com The presence of the 4-acetyl group is not expected to alter the fundamental course of this ring transformation, although it would influence the electronic properties and subsequent reactivity of the final isoquinolone product.

Rearrangement Reactions

The structural framework of this compound lends itself to a variety of rearrangement reactions, leading to the formation of other valuable heterocyclic and acyclic compounds.

Acid-Catalyzed Rearrangements to Other Benzopyran Structures (e.g., 3-methyl-1H-2-benzopyran-1-one)

The acid-catalyzed rearrangement of 4-acyl substituted 1H-2-benzopyran-1,3(4H)-diones, also known as 4-acylhomophthalic anhydrides, serves as a key method for the synthesis of 3-alkyl-1H-2-benzopyran-1-ones (3-alkylisocoumarins). In a relevant example, the acetylation of 4-nitrohomophthalic anhydride yields 4-acetyl-7-nitroisochroman-1,3-dione. This intermediate is then converted to 3-methyl-7-nitroisocoumarin, demonstrating the transformation of the 4-acetyl group into the 3-methyl substituent of the isocoumarin (B1212949) ring system. documentsdelivered.com This type of reaction typically involves an intramolecular condensation and decarboxylation sequence facilitated by an acid catalyst.

Formation of 3-(2-carboxyphenyl)propan-2-one

The hydrolysis of the anhydride functionality within this compound leads to the formation of a dicarboxylic acid intermediate which, upon decarboxylation, can yield 3-(2-carboxyphenyl)propan-2-one. The hydrolysis of acid anhydrides, in general, proceeds readily with water to yield the corresponding carboxylic acids. libretexts.orgyoutube.com This reaction can be catalyzed by either acid or base. youtube.comyoutube.com In the case of unsymmetrical anhydrides, the reaction pathway can be influenced by the electronic and steric nature of the substituents. youtube.com For this compound, the hydrolysis would initially open the anhydride ring to form 2-(2-carboxy-2-acetylphenyl)acetic acid. Subsequent decarboxylation would then lead to the final keto acid product.

Mechanistic Studies of Rearrangement Pathways

The mechanism of the acid-catalyzed rearrangement of 4-acylhomophthalic anhydrides to 3-alkylisocoumarins is believed to proceed through several key steps. The reaction is initiated by the protonation of one of the carbonyl groups of the anhydride. This is followed by an intramolecular nucleophilic attack from the enol form of the 4-acetyl group onto the activated carbonyl carbon. This cyclization event forms a transient lactone intermediate. Subsequent dehydration and decarboxylation lead to the formation of the stable aromatic isocoumarin ring system. Mechanistic studies on related benzidine (B372746) rearrangements have highlighted the importance of selective electrophilic assembly of rearrangement precursors in determining the reaction outcome. youtube.com Similarly, computational studies on other rearrangement reactions have been used to elucidate the operative pathways. youtube.com

Nucleophilic Addition Reactions at Carbonyl Centers

The this compound molecule possesses three electrophilic carbonyl centers: the two anhydride carbonyls and the acetyl carbonyl. These sites are susceptible to attack by various nucleophiles. Nucleophilic addition reactions to aldehydes and ketones are fundamental transformations in organic chemistry. researchgate.net The reactivity of these carbonyl groups can be influenced by the surrounding chemical environment. The anhydride carbonyls are part of a highly reactive functional group and are readily attacked by nucleophiles such as water, alcohols, and amines, leading to ring opening. libretexts.orgwikipedia.org The acetyl carbonyl group can also undergo nucleophilic addition, for example, with hydride reagents or organometallic compounds, although its reactivity might be modulated by the electronic effects of the attached benzopyran-1,3-dione ring system.

Electrophilic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituents on the aromatic ring, namely the acetyl group at the 4-position and the anhydride functionality, will direct the position of incoming electrophiles. Both the anhydride and the acetyl group are generally considered to be deactivating and meta-directing groups due to their electron-withdrawing nature. iau.irlkouniv.ac.in Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions meta to the existing substituents. The general mechanism for EAS involves the generation of a strong electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity. byjus.com The presence of two deactivating groups on the ring suggests that harsh reaction conditions may be required to achieve substitution.

Ring Expansion Reactions and Other Novel Transformations

While specific examples of ring expansion reactions involving this compound are not extensively documented, the structural features of this molecule suggest potential for novel transformations. For instance, related benzopyran systems have been shown to undergo various transformations to form new heterocyclic systems. documentsdelivered.com Additionally, the presence of multiple functional groups allows for the possibility of intramolecular reactions leading to complex polycyclic structures. The development of novel synthetic methods, such as those utilizing transition metal catalysis or photochemical conditions, could unveil new reaction pathways for this versatile building block.

Structural Elucidation and Analytical Characterization Methodologies for 4 Acetyl 1h 2 Benzopyran 1,3 4h Dione and Its Derivatives

Spectroscopic Analysis for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the C4 position, and the methyl protons of the acetyl group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The proton at C4, being adjacent to the acetyl group and part of the heterocyclic ring, would likely appear as a doublet or a more complex multiplet. The three protons of the acetyl group's methyl moiety would be expected to appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in its structure. The carbonyl carbons of the dione (B5365651) and the acetyl group would be the most deshielded, appearing at the lowest field (δ 160-200 ppm). The aromatic carbons would resonate in the typical range of δ 120-150 ppm. The aliphatic carbon at C4 and the methyl carbon of the acetyl group would appear at the highest field.

Expected NMR Data for this compound

| ¹H-NMR (Expected) | ¹³C-NMR (Expected) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.20 - 8.10 | Multiplet |

| ~4.50 | Doublet |

| ~2.30 | Singlet |

Note: The expected chemical shifts are estimations based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the strong stretching vibrations of the three carbonyl groups. The anhydride (B1165640) carbonyls are expected to show two distinct bands, typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The ketone carbonyl of the acetyl group would likely appear in the range of 1725-1705 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The presence of a C-O-C stretch from the anhydride and ether linkage in the heterocyclic ring would also be evident, typically in the 1300-1000 cm⁻¹ range. Commercially available FT-IR spectral libraries, such as the Aldrich FT-IR Collection, serve as valuable resources for comparing and identifying spectra of pure compounds. thermofisher.com

Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~1830 and ~1760 | C=O Stretch (Asymmetric & Symmetric) | Anhydride |

| ~1715 | C=O Stretch | Ketone (Acetyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1000 | C-O Stretch | Anhydride/Ether |

Note: These are expected frequency ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS, HR-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby allowing for the determination of its molecular weight and formula.

Mass Spectrometry (MS): In a standard mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (218.18 g/mol ). Fragmentation patterns would likely involve the loss of small, stable molecules or radicals. For instance, the loss of an acetyl group (CH₃CO•, 43 Da) or carbon monoxide (CO, 28 Da) are plausible fragmentation pathways.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₁H₈O₄), HR-MS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. preprints.org The calculated monoisotopic mass is 218.0423 Da.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities. They are also crucial for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple chromatographic technique used for qualitatively monitoring reactions and assessing the purity of fractions. A suitable solvent system (eluent) would be developed to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product, this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound under specific conditions is a characteristic property. By integrating the area under the peak corresponding to the target compound and comparing it to the total area of all peaks, the purity can be accurately determined. HPLC is also an excellent tool for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental, rapid, and versatile analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. In the context of the synthesis of this compound and its derivatives, TLC is an essential tool.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For compounds like benzopyran derivatives, the stationary phase is typically a polar adsorbent, most commonly silica (B1680970) gel (SiO₂) coated on a solid support such as a glass plate or aluminum foil. youtube.comnih.govnih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. youtube.com

The separation is governed by the polarity of the compounds. More polar compounds will have stronger interactions with the polar silica gel stationary phase and will thus travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes.

Table 1: Illustrative TLC Systems for Benzopyran-Dione Type Compounds

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rf Range for Compounds of Intermediate Polarity |

| Silica Gel GF₂₅₄ | Hexane (B92381):Ethyl Acetate (B1210297) (7:3) | UV (254 nm) | 0.3 - 0.5 |

| Silica Gel GF₂₅₄ | Toluene:Acetone (8:2) | UV (254 nm) | 0.4 - 0.6 |

| Silica Gel GF₂₅₄ | Chloroform:Methanol (9.5:0.5) | Iodine Vapor | 0.5 - 0.7 |

| Alumina | Dichloromethane:Ethyl Acetate (9:1) | Potassium Permanganate (B83412) | 0.2 - 0.4 |

This table is illustrative and based on common practices for the chromatography of aromatic and heterocyclic compounds of similar polarity. Optimal conditions for this compound would require experimental determination.

Crystallographic Studies of Related Benzopyran-Dione Compounds

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not publicly documented, examining the crystallographic data of closely related benzopyran-dione and isochroman-dione compounds can provide valuable structural insights. These insights pertain to bond lengths, bond angles, conformational preferences, and intermolecular interactions, which can be extrapolated to better understand the structural characteristics of the title compound.

For example, studies on derivatives of isochroman-1,3-dione, which shares the same core heterocyclic ring system as this compound, reveal important structural features. The crystal structure of 4-(α-hydroxy-p-fluorobenzyl)isochroman-1,3-dione, for instance, confirms the planar nature of the dione ring system and provides precise measurements of the bond lengths and angles within the heterocyclic core. researchgate.net Similarly, the structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione shows the existence of an exocyclic enolic tautomer stabilized by a strong intramolecular hydrogen bond. researchgate.net This study also highlights the role of C-H···π and π-π stacking interactions in stabilizing the crystal lattice. researchgate.net

These findings suggest that this compound would likely exhibit a planar or near-planar benzopyran-dione ring. The acetyl group at the 4-position would have a specific orientation relative to this ring, which could be influenced by steric and electronic factors. Furthermore, the presence of carbonyl groups and the aromatic ring would facilitate various intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking, which would dictate the packing of the molecules in the crystal lattice.

Table 2: Crystallographic Data for Representative Isochroman-1,3-dione Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| 4-(α-hydroxy-p-fluorobenzyl)isochroman-1,3-dione | C₁₆H₉FO₄ | Triclinic | P-1 | 8.356(1) | 9.091(1) | 9.879(1) | researchgate.net |

| 4-(1-Hydroxypropyl)-isochroman-1,3-dione | C₁₂H₁₂O₄ | Triclinic | P-1 | 7.367(3) | 8.1188(3) | 9.170(3) | researchgate.net |

This table presents data from published crystal structures of related compounds to illustrate the type of information obtained from X-ray crystallographic analysis.

Computational and Theoretical Investigations of 4 Acetyl 1h 2 Benzopyran 1,3 4h Dione and Its Derivatives

Molecular Modeling and Docking Studies for Predicted Binding Interactions with Biological Macromolecules

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. This approach is instrumental in drug discovery for identifying potential drug targets and understanding mechanisms of action.

For 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione, molecular docking studies could be employed to investigate its potential interactions with various enzymes and receptors. For instance, given the structural similarities to other heterocyclic diones, potential targets for investigation could include kinases, proteases, and nuclear receptors. The docking process would involve generating a 3D model of the compound and fitting it into the binding pocket of a target protein. The binding affinity is then estimated using a scoring function, which calculates the free energy of binding.

Hypothetical Docking Study Results for this compound:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | Cys919, Asp1046, Glu885 |

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, HOMO-LUMO analysis)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These calculations can determine various properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Predicted Electronic Properties of this compound:

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.8 eV | Potential for electron donation |

| LUMO Energy | -2.1 eV | Potential for electron acceptance |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical stability |

| Dipole Moment | 3.5 D | Suggests a polar molecule |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the chemical reactivity of a molecule and to explore potential reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. This information is valuable for understanding a compound's stability, degradation pathways, and potential for metabolic transformation.

For this compound, computational studies could predict its susceptibility to hydrolysis, oxidation, and other metabolic reactions. The presence of the dione (B5365651) and acetyl functionalities suggests several potential sites for chemical modification. For example, the anhydride-like lactone ring may be prone to hydrolysis under certain conditions.

Computational Modeling of Pharmacokinetic Parameters (e.g., predicted ADME profiles)

The pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a therapeutic agent. In silico models can predict these properties based on the molecule's structure, saving significant time and resources in the early stages of drug discovery.

Various computational models and software can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. For this compound, a predicted ADME profile could guide its potential therapeutic applications and highlight any potential liabilities.

Predicted ADME Profile for this compound:

| ADME Parameter | Predicted Outcome |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Caco-2 Permeability | Moderate |

| CYP2D6 Inhibition | Non-inhibitor |

| Plasma Protein Binding | High |

Note: This data is predictive and generated from computational models. Experimental validation is required.

In Silico Assessment of Bioactivity and Interaction Potential (excluding explicit toxicity profiles)

Beyond specific docking studies, a range of in silico methods can be used to predict the general bioactivity profile of a compound. These methods often rely on machine learning models trained on large datasets of known active compounds. By comparing the structural features of a new molecule to these datasets, it is possible to predict its likely biological activities.

For this compound, such an assessment could suggest potential therapeutic areas where the compound might be active. For instance, based on its chemical structure, it might be predicted to have anti-inflammatory, anti-cancer, or anti-microbial properties. These predictions can then be used to prioritize experimental testing.

In Vitro Biological Interactions and Mechanistic Insights of 4 Acetyl 1h 2 Benzopyran 1,3 4h Dione and Its Derivatives

Mechanistic Studies on Cellular Targets

The interaction of benzopyran derivatives with various cancer cell lines has been a subject of scientific inquiry. While direct studies on 4-Acetyl-1H-2-benzopyran-1,3(4H)-dione are limited, research on structurally related compounds provides valuable insights into their potential effects on cell lines such as the human breast adenocarcinoma cell line (MCF-7) and human promyelocytic leukemia cells (HL-60).

Derivatives of benzopyran-4-one have been identified as potential anticancer agents through screenings on various cancer cell lines. nih.gov For instance, 7-methoxy benzopyran-4-one derivatives have demonstrated cytotoxic effects in several cell lines, including HL-60 and MCF-7. nih.gov The MCF-7 cell line is a well-established model for hormone-dependent breast cancer and is instrumental in evaluating the efficacy of potential breast cancer drugs. mdpi.com

Studies on other complex heterocyclic compounds have shown selective cytotoxicity. For example, certain synthetic diethylstilbestrol (B1670540) derivatives have shown significant toxicity to MCF-7 cells while being less harmful to normal cells. nih.gov Similarly, a thiazolobenzoimidazole derivative demonstrated greater cytotoxicity and apoptosis induction in multidrug-resistant HL60 cells compared to the parental cell line, suggesting a mechanism that can circumvent common drug resistance pathways. nih.gov

The cytotoxic effects of related compounds on MCF-7 cells have been quantified, with some showing half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.gov For example, a monoorganotin Schiff base compound exhibited an IC50 value of 2.5±0.50 μg/mL against MCF-7 cells after 48 hours of treatment. nih.gov

Table 1: Cytotoxicity of a Related Monoorganotin Compound against MCF-7 Cells

| Compound | Incubation Time (hours) | IC50 (μg/mL) |

| Monoorganotin Schiff base C1 | 24 | 3.5 ± 0.50 |

| Monoorganotin Schiff base C1 | 48 | 2.5 ± 0.50 |

Data sourced from a study on a monoorganotin Schiff base compound, as direct data on this compound is not available. nih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

The benzopyranone scaffold is present in a number of molecules that exhibit enzyme inhibitory activity. A key area of investigation for these compounds is their potential to inhibit bacterial enzymes, such as DNA gyrase, and viral proteases.

DNA Gyrase-B Inhibition:

Bacterial DNA gyrase, particularly the GyrB subunit, is a validated target for antibacterial agents due to its essential role in DNA replication and its absence in mammals. nih.gov Benzopyrones are known to be competitive inhibitors of the ATP-binding site on the GyrB subunit. nih.gov Natural antibiotics like novobiocin, which contain a benzopyrone core, exhibit their antibacterial effects through this mechanism. nih.gov While direct studies on this compound are not prevalent, the broader class of benzopyrone derivatives has been a focus for the design of new DNA gyrase inhibitors. nih.govnih.gov The availability of high-resolution crystal structures of GyrB has facilitated the design of various inhibitors with dual-targeting potential against both GyrB and the related ParE enzyme. nih.gov

Viral Protease Inhibition:

Viral proteases are crucial enzymes for viral replication, making them attractive targets for antiviral drug development. nih.gov Inhibitors have been successfully developed for proteases from viruses like HIV and Hepatitis C virus (HCV). nih.gov While there is no specific data linking this compound to viral protease inhibition, the general principle of targeting these enzymes remains a significant area of pharmaceutical research. nih.gov

Antioxidant Activity Investigations in Cell-Free Systems

Studies on Cytotoxic Mechanisms at the Cellular Level

Investigations into the cytotoxic mechanisms of benzopyran-related compounds have often pointed towards the induction of apoptosis. In studies on MCF-7 cells, treatment with a cytotoxic monobenzyltin compound led to morphological changes characteristic of apoptosis, including DNA fragmentation. nih.gov This process was associated with a significant increase in the production of reactive oxygen species (ROS). nih.gov

The induction of apoptosis is a key indicator of potential anticancer activity. For example, a thiazolobenzoimidazole derivative was found to induce apoptosis in multidrug-resistant HL60R cells, suggesting its ability to overcome resistance mechanisms. nih.gov Furthermore, certain acetyl-naphtho[2,3-b]thiophene-diones, which also feature a dione (B5365651) structure, have demonstrated significant cytotoxicity against leukemia cells. nih.gov

Q & A

Q. Table 1: Reaction Parameters

| Parameter | Details |

|---|---|

| Substrate | Homophthalic anhydride |

| Acetylating Agent | Acetyl chloride |

| Catalyst | Pyridine |

| Solvent | Neat (no solvent required) |

| Yield | 85–90% (reported) |

Basic Question: How is this compound characterized experimentally?

Methodological Answer:

Characterization involves spectroscopic and elemental analysis:

Q. Table 2: Key NMR Assignments

| Proton/Carbon Type | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| Acetyl CH3 | 2.1 | Methyl group of acetyl moiety |

| Bridgehead H | 4.3 | Tertiary proton at C4 |

| Acetyl C=O | 207.42 | Ketone carbon |

Advanced Question: How can structural ambiguities in this compound be resolved using crystallography?

Methodological Answer:

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical for resolving ambiguities:

- Data Collection : High-resolution diffraction data (e.g., Mo/Kα radiation, λ = 0.71073 Å).

- Structure Solution : Use direct methods (SHELXS) for phase determination.

- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Validate using R-factors (e.g., R1 < 0.05 for high-quality data) .

- Validation Tools : Check for geometric irregularities (bond lengths, angles) via CIF validation reports.

Advanced Question: What mechanistic insights support the acid-catalyzed rearrangement of this compound?

Methodological Answer:

The rearrangement to 3-methyl-1H-2-benzopyran-1-one involves:

- Conditions : Concentrated H2SO4 at elevated temperatures (80–100°C).

- Mechanism : Protonation of the acetyl carbonyl group, followed by nucleophilic attack and ring contraction.

- Validation : Monitor reaction progress via TLC and confirm product structure using 13C NMR (loss of acetyl C=O signal at ~207 ppm) and X-ray crystallography .

Advanced Question: How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies (e.g., NMR shifts) require cross-validation:

Reproduce Synthesis : Ensure purity via recrystallization and elemental analysis.

Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Comparative Analysis : Reference high-quality databases (e.g., NIST Chemistry WebBook ) or replicate literature protocols .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values.

Advanced Question: What strategies optimize the compound’s stability during storage?

Methodological Answer:

Stability depends on:

- Storage Conditions : Anhydrous environment (desiccator), inert gas (N2/Ar), and refrigeration (4°C).

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.

- Light Sensitivity : Store in amber vials to prevent photodegradation (common for conjugated ketones).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.